Di-tert-butyl azodicarboxylate

説明

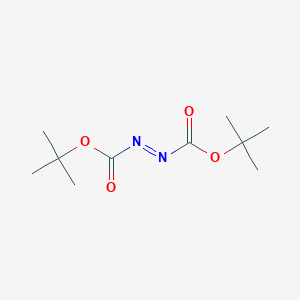

Structure

3D Structure

特性

IUPAC Name |

tert-butyl (NE)-N-[(2-methylpropan-2-yl)oxycarbonylimino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-9(2,3)15-7(13)11-12-8(14)16-10(4,5)6/h1-6H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSQWQOAUQFORH-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/N=N/C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870-50-8 | |

| Record name | Di-tert-butyl azodicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 870-50-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-tert-butyl azodicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Studies of Di Tert Butyl Azodicarboxylate Reactions

Nucleophilic Addition Reactions

The core reactivity of Di-tert-butyl azodicarboxylate involves the addition of nucleophiles across its N=N double bond. This reactivity profile allows it to serve as an efficient electrophile, particularly as a source of nitrogen for the formation of new carbon-nitrogen bonds.

Role as a Nitrogen Source in C-N Bond Formation

This compound is recognized as a superior nitrogen electrophile for creating C-N bonds with high stereoselectivity. thieme-connect.de It is effectively used in reactions such as the catalytic asymmetric direct amination of α-monosubstituted nitroacetates to produce chiral amines. evitachem.com In these transformations, DBAD acts as the electrophilic aminating agent. evitachem.com

The compound is also employed in the decarboxylative amination of various carboxylic acids. chemrxiv.org For instance, under iron photocatalysis, α-aryl acetic acids, as well as secondary and tertiary benzyl (B1604629) precursors, readily react with DBAD to yield hydrazine (B178648) products in high yields. chemrxiv.org This highlights its function as a nitrogen source where alkyl radicals, generated via decarboxylation, attack the azodicarboxylate. chemrxiv.org

Recent studies have demonstrated that DBAD is preferable to other nitrogen electrophiles for stereoselective electrophilic amination, where the initially formed adducts can be easily converted to the desired amines. thieme-connect.de

Homolytic Cleavage and Reactive Species Generation

Under certain conditions, such as thermal or photochemical activation, the azo group (N=N) in this compound can undergo homolytic cleavage. evitachem.com This process generates reactive radical species that are key intermediates in various synthetic methodologies. evitachem.com

For example, in photocatalytic processes involving cerium salts, DBAD is proposed to play a dual role. It can be involved in the single-electron oxidation of a Ce(III)/lignin complex to generate a Ce(IV) species and a DBAD radical anion (DBAD⁻·). chinesechemsoc.org Subsequently, a key alkoxy radical intermediate is formed, which undergoes β-scission to create a reactive alkyl radical. This alkyl radical can then couple with DBAD to form a nitrogen-centered radical intermediate, ultimately leading to the aminated product. chinesechemsoc.orguantwerpen.be Another pathway suggests the alkyl radical reacts directly with the DBAD radical anion. chinesechemsoc.org

This generation of radical species is fundamental to the functionalization of C-H bonds. In cerium-catalyzed reactions, alkoxy radicals generated from alcohols can abstract a hydrogen atom from alkanes. The resulting alkyl radical is then trapped by DBAD to furnish hydrazide products. rsc.org

Table 1: Reactive Species Generation from this compound (DBAD)

| Condition/Reaction Type | Initiating Step | Reactive Species Generated from DBAD | Subsequent Reaction |

| Photocatalysis (with CeCl₃) | Single-electron transfer | DBAD radical anion (DBAD⁻·); Nitrogen-centered radical | Coupling with alkyl radicals to form C-N bonds. chinesechemsoc.orguantwerpen.be |

| Thermal/Photochemical Activation | Homolytic cleavage of N=N bond | Nitrogen-centered radicals | Further reaction with nucleophiles like amines or alcohols. evitachem.com |

| Alkane C-H Functionalization | Radical trapping | Hydrazide product (via radical coupling) | Trapping of alkyl radicals generated from alkanes. rsc.org |

Mitsunobu Reaction Mechanisms and this compound's Role

The Mitsunobu reaction is a cornerstone of organic synthesis for converting alcohols into a wide array of other functional groups with an inversion of stereochemistry. wikipedia.org this compound (DBAD) is frequently used as the azodicarboxylate component in this reaction, alongside a phosphine (B1218219), typically triphenylphosphine (B44618) (TPP). wikipedia.orgcommonorganicchemistry.com

Detailed Analysis of Betaine (B1666868) Intermediates and Phosphonium Ions

The mechanism of the Mitsunobu reaction is complex and begins with the nucleophilic attack of a phosphine, such as triphenylphosphine, on the electrophilic N=N bond of this compound. wikipedia.orggalchimia.com This initial, rapid step forms a betaine intermediate (a neutral molecule with a positive and a negative charge). wikipedia.orgtcichemicals.com

This betaine then deprotonates the acidic pronucleophile (e.g., a carboxylic acid), creating an ion pair. wikipedia.org Simultaneously, the betaine reacts with the alcohol to produce an alkoxyphosphonium salt, which serves as the key activated intermediate. galchimia.comtcichemicals.com The conjugate base of the pronucleophile then attacks this alkoxyphosphonium ion in an Sₙ2 displacement, yielding the final product and triphenylphosphine oxide. tcichemicals.com The reduced DBAD is converted to di-tert-butyl hydrazodicarboxylate. tcichemicals.com The ratio and interconversion of the various intermediates are influenced by factors such as the pKₐ of the acidic component and the polarity of the solvent. wikipedia.org

Influence of this compound on Reaction Stereochemistry

A defining characteristic of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center. wikipedia.orgnih.gov This occurs because the reaction proceeds via a classical Sₙ2 mechanism where the nucleophile attacks the activated alkoxyphosphonium intermediate, displacing the phosphine oxide leaving group from the backside. wikipedia.org

The use of this compound in the Mitsunobu reaction maintains this crucial stereochemical outcome. nih.gov For example, in the total synthesis of (-)-aglacin E, a Mitsunobu reaction employing triphenylphosphine and DBAD was used to form a cyclic ether, proceeding with the expected inversion of configuration. nih.gov The reaction's reliability in achieving complete Walden inversion makes it a valuable tool for controlling stereochemistry in the synthesis of complex molecules. tcichemicals.com

Table 2: Stereochemical Outcome in Mitsunobu Reactions Using DBAD

| Starting Alcohol | Nucleophile | Product | Stereochemical Outcome |

| Secondary Alcohol (R-configuration) | Carboxylic Acid | Ester (S-configuration) | Complete Inversion. wikipedia.orgtcichemicals.com |

| Chiral Alcohol in (-)-aglacine E synthesis | Intramolecular alcohol | Cyclic Ether | Inversion of configuration. nih.gov |

| Morita–Baylis–Hillman alcohols | Not specified | α-alkylidene-β-hydrazino esters | Stereoselective Sₙ2' reaction. beilstein-journals.org |

Modifications and Variations of the Mitsunobu Protocol Employing this compound

While the classical Mitsunobu reaction is highly effective, a significant drawback is the difficulty in separating the desired product from the stoichiometric byproducts, namely triphenylphosphine oxide and the reduced hydrazodicarboxylate. tcichemicals.com To address this, several modifications have been developed that utilize this compound.

One prominent variation involves the use of resin-bound triphenylphosphine (PS-TPP) in conjunction with DBAD. wikipedia.orgresearchgate.net In this protocol, the oxidized phosphine resin can be easily removed by filtration at the end of the reaction. researchgate.net Furthermore, the di-tert-butyl hydrazodicarboxylate byproduct, along with any excess DBAD, can be destroyed by treatment with trifluoroacetic acid, which converts them into volatile (2-methylpropene) and water-soluble components that are easily removed during aqueous work-up. researchgate.net This modified protocol allows for product isolation in high purity without the need for chromatography, making it suitable for applications like the creation of small parallel libraries. researchgate.net

Table 3: Comparison of Standard vs. Modified Mitsunobu Protocols with DBAD

| Feature | Standard Mitsunobu Protocol | Modified Protocol (PS-TPP & DBAD) |

| Phosphine Reagent | Triphenylphosphine (TPP) | Polymer-supported Triphenylphosphine (PS-TPP). researchgate.net |

| Azodicarboxylate | This compound (DBAD) | This compound (DBAD). researchgate.net |

| Byproduct Removal | Often requires column chromatography to remove TPP=O and hydrazide. tcichemicals.com | Filtration removes PS-TPP=O; acid treatment removes DBAD/hydrazide byproducts. researchgate.net |

| Workup Simplicity | Can be complex and labor-intensive. tcichemicals.com | Simplified, non-chromatographic purification. researchgate.net |

| Applicability | General synthesis | High-throughput and parallel synthesis. researchgate.net |

Radical Initiations and this compound

This compound (DBAD) is a versatile reagent in organic synthesis, particularly in reactions involving radical intermediates. ontosight.ai Its utility stems from its ability to participate in and facilitate radical processes under relatively mild conditions.

The Barton-McCombie deoxygenation is a powerful method for removing a hydroxyl group from an organic compound. wikipedia.org The reaction proceeds via a radical chain mechanism. alfa-chemistry.com In the conventional process, an alcohol is first converted into a thiocarbonyl derivative, such as a thionoester or xanthate. wikipedia.orgorganic-chemistry.org A radical initiator, commonly azobisisobutyronitrile (AIBN), is heated to generate radicals, which then abstract a hydrogen atom from a hydrogen source like tributyltin hydride (Bu₃SnH). wikipedia.orgalfa-chemistry.com The resulting tributylstannyl radical (Bu₃Sn•) attacks the sulfur atom of the thiocarbonyl derivative, leading to the fragmentation of the molecule and the formation of a carbon-centered alkyl radical. organic-chemistry.org This alkyl radical subsequently abstracts a hydrogen atom from Bu₃SnH to yield the final deoxygenated product and regenerate the Bu₃Sn• radical, thus propagating the chain. wikipedia.org The formation of a strong and stable tin-sulfur bond provides the thermodynamic driving force for the reaction. organic-chemistry.orgorganic-chemistry.org

While AIBN is the classic initiator, other compounds capable of generating radicals can be employed in related functionalization reactions. This compound is known to act as an efficient trapping agent for carbon-centered radicals. researchgate.net In variations of radical-mediated C-H functionalization, an alkyl radical, generated through hydrogen abstraction, can be intercepted by the N=N double bond of DBAD to form a new carbon-nitrogen bond, yielding a hydrazine derivative. researchgate.netrsc.org This reactivity makes DBAD a key component in functionalization reactions that proceed through radical intermediates similar to those generated in the Barton-McCombie sequence.

The ability of this compound to engage in radical reactions is rooted in its decomposition mechanisms. Thermal decomposition studies indicate that the process initiates with the cleavage of a C–O bond, releasing a tert-butyl radical (•C(CH₃)₃). researchgate.net This is followed by the subsequent fragmentation of the N=N double bond and C–N bonds, generating various radical intermediates such as N–CO and •N=N–CO, which ultimately decompose into stable molecules like CO₂, N₂, and H₂O. researchgate.net

The decomposition can also be initiated through oxidation. Theoretical studies using ab initio Hartree-Fock calculations have explored the fragmentation of the this compound cation radical (DBAD•⁺). koreascience.kr These studies evaluated several possible decomposition pathways, including:

Stepwise cleavage of a C-N bond.

Concerted cleavage of C-N and C-O bonds on one side of the molecule.

Simultaneous cleavage of both C-N bonds with nitrogen gas extrusion.

Computational results suggest that the fragmentation of the cation radical to form a t-butoxycarbonyl radical is a viable mechanistic pathway. koreascience.kr This radical intermediate is prone to further rapid decomposition through decarboxylation to yield a t-butyl radical. koreascience.kr This facile generation of radicals under oxidative conditions highlights DBAD's role as a precursor to reactive intermediates in various chemical transformations.

Computational Chemistry and Theoretical Modeling of this compound Reactivity

Computational chemistry provides significant insights into the structural and electronic properties of this compound, helping to explain its reactivity. Density Functional Theory (DFT) calculations have been instrumental in elucidating its molecular geometry. researchgate.net

X-ray crystallography and DFT geometry optimization (at the B3LYP/6-31G(d) level) of trans-di-tert-butyl azodicarboxylate revealed a structure where the N=N and C=O double bonds are nearly orthogonal to each other. researchgate.net The torsion angle between these pi-systems is approximately 84.0°. researchgate.net This geometric arrangement indicates an almost complete lack of classical π-conjugation between the azo group and the carbonyl groups, which helps to electronically isolate the N=N double bond. researchgate.net This isolation is considered important for its diverse applications in synthesis. researchgate.net

Theoretical calculations have also been used to compare the stability of its isomers. The energy difference between the known trans isomer and the unknown cis isomer is predicted to be very small, only about 11.9 kJ/mol, suggesting the potential involvement of the cis isomer in certain photochemical reactions. researchgate.net

Furthermore, theoretical models have been applied to understand its decomposition. Ab initio studies on the fragmentation of the DBAD cation radical have provided mechanistic postulates for its decomposition under oxidative conditions, evaluating the energetics of different bond cleavage events. koreascience.kr These computational approaches are crucial for predicting fragmentation patterns and understanding the generation of radical intermediates from DBAD. koreascience.krpsu.edu

| Computational Method | Finding | Implication | Reference |

|---|---|---|---|

| DFT (B3LYP/6-31G(d)) | The torsion angle between the N=N and C=O double bonds is ~84-107°. | Suggests a lack of classical π-conjugation, isolating the reactive N=N bond. | researchgate.net |

| DFT (M062X/6-311+G(d)) | The energy of the cis-NN isomer is only 11.9 kJ/mol higher than the trans isomer. | The cis isomer is energetically accessible and may be involved in photochemical reactions. | researchgate.net |

| Ab initio Hartree-Fock | Modeled the fragmentation of the DBAD cation radical (DBAD•⁺). | Provides theoretical support for stepwise decomposition pathways via intermediates like the t-butoxycarbonyl radical. | koreascience.kr |

| TD-DFT (B3LYP/6-311+G(d)) | Simulated electronic transitions. | Reproduced the weak near-UV absorption band observed experimentally. | researchgate.net |

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been instrumental in determining the three-dimensional arrangement of atoms in this compound and understanding its electronic properties.

Theoretical calculations, specifically at the B3LYP/6-31G(d) level, have been employed to optimize the geometry of DBAD. researchgate.net These studies reveal that in its most stable trans conformation, the molecule exhibits a notable structural feature: the torsion angle between the nitrogen-nitrogen double bond (N=N) and the carbon-oxygen double bonds (C=O) is approximately 84.0(2)°. researchgate.net This near-orthogonality is a significant deviation from a planar structure, which has profound implications for the molecule's electronic properties. The vectors of the two carbonyl groups are oriented in an anti-relationship to each other. researchgate.net

The optimized geometry from DFT calculations shows a slightly larger N–C(O) torsion angle of 107.7°. researchgate.net Furthermore, DFT studies have explored the cis isomer of DBAD, predicting its energy to be only 11.9 kJ/mol higher than the trans isomer. researchgate.net This small energy difference suggests that the cis isomer could be a viable intermediate in certain reactions, particularly photochemical processes. researchgate.netresearchgate.net

Table 1: Selected Optimized Geometrical Parameters for trans-Di-tert-butyl Azodicarboxylate from DFT Calculations

| Parameter | Value |

| N=N - C=O Torsion Angle (Experimental) | 84.0(2)° researchgate.net |

| N–C(O) Torsion Angle (Calculated) | 107.7° researchgate.net |

| Energy Difference (trans vs. cis) | 11.9 kJ/mol researchgate.net |

This table presents key geometrical parameters for trans-di-tert-butyl azodicarboxylate obtained from X-ray crystallography and DFT calculations.

Natural Bond Orbital (NBO) Calculations and Conjugation Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. For this compound, NBO calculations have been crucial in understanding the nature of the chemical bonds and the extent of electron delocalization, or conjugation.

NBO analysis performed using the M062X/6-311+G(d) model chemistry indicates a significant preference for a near-orthogonal arrangement between the nitrogen-nitrogen and carbonyl pi systems. researchgate.net This finding challenges the classical view of extended conjugation in azodicarboxylates. The energetic preference for this twisted geometry suggests that there is almost a complete absence of classical conjugation between the adjacent π bonds. researchgate.netresearchgate.net This electronic isolation of the N=N double bond is a critical factor influencing the reactivity of DBAD in various organic transformations. researchgate.netresearchgate.net

The analysis of hyperconjugative interactions and charge delocalization through NBO provides a quantitative measure of the electronic stability derived from these interactions. icm.edu.pl In the case of DBAD, the lack of significant conjugation implies that the electrophilic and reactive nature of the N=N bond is largely preserved, making it a potent reagent in reactions such as the Mitsunobu reaction and various cycloadditions. nih.govorganic-chemistry.org

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and predict their electronic absorption spectra. ethernet.edu.etictp.it For this compound, TD-DFT calculations have been employed to simulate its electronic transitions and understand its photochemical behavior.

Electronic transitions for DBAD have been simulated using the TD-DFT approach at the B3LYP/6-311+G(d) level. researchgate.net These calculations have successfully reproduced the weak absorption band observed in the near-ultraviolet region of the experimental spectrum of DBAD in cyclohexane. researchgate.netresearchgate.net The nature of this transition is attributed to an n → π* transition, involving the promotion of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital of the N=N double bond.

The electronic isolation of the N=N bond, as revealed by both NBO analysis and TD-DFT calculations, is a key factor in the photochemical reactivity of azodicarboxylates. researchgate.netresearchgate.net The relatively low energy required for electronic excitation can lead to the formation of reactive triplet species, which can participate in various photochemical reactions, such as the diaza-Diels-Alder reaction. researchgate.netresearchgate.netd-nb.inforsc.org

Table 2: Calculated Electronic Transition for this compound

| Transition Type | Calculated Absorption (Cyclohexane) |

| n → π* | Weak band in the near-UV researchgate.netresearchgate.net |

This table summarizes the key electronic transition for this compound as determined by TD-DFT calculations.

An in-depth examination of the catalytic and oxidative applications of this compound (DBAD) reveals its significant role in modern organic synthesis. This article focuses on its function as a co-oxidant in copper-catalyzed aerobic alcohol oxidation and its emerging applications in photosensitive catalytic systems.

Material Science and Polymer Chemistry Applications

Building Block for Complex Molecules

The mechanism of the Mitsunobu reaction is complex, involving the initial formation of a betaine (B1666868) intermediate from the reaction of a phosphine (B1218219), typically triphenylphosphine (B44618), with an azodicarboxylate like DBAD. nih.govrubbernews.com This intermediate then facilitates the activation of the alcohol, allowing for nucleophilic attack and the formation of the desired product. rubbernews.comresearchgate.net A key advantage of using DBAD in the Mitsunobu reaction is the ease of removal of its byproduct, di-tert-butyl hydrazodicarboxylate, which can be achieved by treatment with trifluoroacetic acid. nih.govcmu.edu

DBAD is also instrumental in peptide synthesis, particularly in the formation of cyclic peptides through disulfide bond formation. mdpi.com This methodology is effective in both solution and solid-phase synthesis and is compatible with various amino acid side chain functionalities, leading to good yields and purity of the resulting cyclic peptides. mdpi.com The reaction is believed to proceed through the formation of a di-sulfenyl hydrazine (B178648) intermediate. mdpi.com

Beyond the Mitsunobu reaction and peptide cyclization, DBAD is employed in a range of other synthetic transformations. It can be used for the direct amination of oxindoles and the α-amination of carbonyl compounds. researchgate.net Furthermore, it participates in Barbier-type propargylation reactions and in the synthesis of ynehydrazides, highlighting its broad utility as a reagent for constructing complex molecular frameworks. researchgate.net

Table 1: Selected Applications of DBAD in Complex Molecule Synthesis

| Application | Reaction Type | Key Feature |

|---|---|---|

| Conversion of Alcohols | Mitsunobu Reaction | Inversion of stereochemistry; easy byproduct removal |

| Peptide Synthesis | Cyclization | Formation of disulfide bridges in cyclic peptides |

| Amination | Electrophilic Amination | Direct amination of oxindoles and carbonyls |

| C-N Bond Formation | Addition to Alkynes | Synthesis of ynehydrazides |

| Propargylation | Barbier-type Reaction | Formation of propargylic hydrazides |

Chain Transfer Agent in Polymer Production

The use of a chain transfer agent allows for the production of polymers with tailored molecular weights and, consequently, specific physical properties. This control is vital for producing polymers suitable for a wide range of applications.

Table 2: Chain Transfer Constants for a Selected Chain Transfer Agent with Different Monomers

| Monomer | Chain Transfer Agent | Chain Transfer Constant (Cs) |

|---|---|---|

| Methyl Methacrylate (B99206) (MMA) | 2,4-diphenyl-4-methyl-1-pentene (B1662018) | 0.62 icodassociates.com |

| Butyl Acrylate (B77674) (BA) | 2,4-diphenyl-4-methyl-1-pentene | 0.47 icodassociates.com |

Preparation of Porous Flame-Retardant Insulation Materials

Based on the conducted research, there is no direct evidence in the provided search results to suggest that Di-tert-butyl azodicarboxylate is used in the preparation of porous flame-retardant insulation materials. The literature on blowing agents for polymer foams frequently mentions other azo compounds, such as azodicarbonamide (B1663908) (ADC), which thermally decomposes to release gases that form the porous structure. mdpi.comrsc.org The thermal decomposition of ADC is an exothermic process that can be initiated at specific temperatures, sometimes with the aid of activators, to synchronize gas evolution with the polymer's processing viscosity. mdpi.comrsc.org

The development of flame-retardant materials often involves the incorporation of additives that can act in the gas or condensed phase to inhibit combustion. These can include phosphorus-containing compounds, which can form a protective char layer, or other synergistic agents. While the thermal decomposition of azo compounds is a key principle in creating foamed materials, the specific application of this compound in the context of flame-retardant insulation is not documented in the available search results. Studies on the thermal decomposition of DBAD have been conducted, but not in relation to this particular application. researchgate.net

Emerging Research Directions and Future Perspectives

Nanomaterial Preparation and Derivatives for Antiviral Drugs

While the direct application of di-tert-butyl azodicarboxylate in the surface functionalization of nanoparticles is an area with limited specific examples in current literature, its potential is significant. The functionalization of nanoparticles is crucial for their application in nanomedicine, allowing for the attachment of various ligands, including small molecules, polymers, and biomolecules, to impart desired properties like specific targeting or biocompatibility nih.gov. The reactivity of DBAD could theoretically be employed to introduce specific functionalities onto nanoparticle surfaces, although this remains a largely unexplored research direction.

In the realm of antiviral drug development, DBAD's role is primarily as a reagent in the synthesis of complex molecular scaffolds that may serve as precursors to antiviral agents. For instance, DBAD is utilized in the synthesis of 1,2,4-triazolines, a scaffold found in compounds with a range of biological activities, including antiviral properties researchgate.net. While direct derivatization of DBAD to create antiviral drugs is not a common strategy, its utility in building blocks for these pharmaceuticals is an active area of research. The synthesis of penciclovir analogs, for example, has involved the introduction of tert-azido groups, a transformation where azodicarboxylates can play a role in related synthetic strategies nih.gov. The development of greener asymmetric synthesis routes for antiviral drugs often employs organocatalysis, a field where DBAD is a relevant reagent mdpi.com.

Development of Novel Reagents and Catalysts Utilizing this compound Scaffolds

The development of novel reagents and catalysts based on the this compound scaffold is a promising area of research. DBAD is a key reagent in the Mitsunobu reaction, a versatile method for the dehydration and condensation of an acidic component with an alcohol scientificlabs.co.ukcommonorganicchemistry.com. Modifications to the traditional Mitsunobu reagents are being explored to simplify product separation and reduce waste. One such variation involves the use of resin-bound triphenylphosphine (B44618) with DBAD, where the oxidized phosphine (B1218219) resin can be removed by filtration scientificlabs.co.uk.

Furthermore, DBAD is employed in conjunction with various catalysts to achieve asymmetric transformations. For example, it is used in the electrophilic amination of beta-keto esters catalyzed by axially chiral guanidine scientificlabs.co.uk. In another example, the Hatakeyama catalyst β-ICD has been found to be highly enantioselective for the direct amination of α-monosubstituted nitroacetates using DBAD scientificlabs.co.uk. The development of co-catalytic systems, such as the use of CuI and DBAD for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines, showcases the potential for creating novel catalytic cycles where DBAD is a key component scientificlabs.co.uk. These examples highlight the ongoing efforts to fine-tune and expand the catalytic applications of DBAD.

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to reactions involving this compound is an area of increasing focus, aiming to reduce the environmental impact of chemical syntheses. One significant advancement is the use of mechanochemistry, specifically ball-milling, for Mitsunobu reactions. This solvent-free approach utilizes solid triphenylphosphine and DBAD, with reactions often completing in as little as 10 minutes, thereby eliminating the need for volatile organic solvents . This method not only reduces waste but also can lead to shorter reaction times and lower energy consumption .

In addition to solvent-free methods, DBAD has been identified as a "greener alternative" product for certain applications. It can act as a co-oxidant in the copper-catalyzed greener oxidation of alcohols under aerobic conditions scientificlabs.co.uk. The focus on sustainable synthesis also extends to the workup of reactions involving DBAD. For instance, in some variations of the Mitsunobu reaction, the di-tert-butyl hydrazodicarboxylate byproduct can be removed by treatment with trifluoroacetic acid, simplifying purification and reducing the use of chromatography solvents scientificlabs.co.uk.

| Green Chemistry Approach | Application with DBAD | Benefit |

| Mechanochemistry | Mitsunobu reaction performed via ball-milling. | Reduces or eliminates the need for solvents, leading to shorter reaction times and less waste. |

| Catalysis | Co-oxidant in copper-catalyzed aerobic oxidation of alcohols. | Utilizes a greener oxidant (air) and catalytic amounts of reagents. |

| Byproduct Removal | Treatment with trifluoroacetic acid to remove the hydrazodicarboxylate byproduct. | Simplifies purification and reduces reliance on chromatography. |

Computational Design and Optimization of this compound-Mediated Reactions

Computational chemistry is proving to be an invaluable tool for understanding and optimizing reactions mediated by this compound. Density Functional Theory (DFT) has been used to study the molecular structure of DBAD. These computational studies have determined the optimized geometry, including the torsion angle between the N=N and C=O double bonds, which is crucial for understanding its reactivity researchgate.net. Such computational analyses provide insights that are in good agreement with experimental data from X-ray crystallography researchgate.net.

Beyond the study of the DBAD molecule itself, computational methods are employed to investigate the mechanisms of reactions in which it participates. For instance, computational investigations of the Mitsunobu reaction have been conducted to elucidate the catalytic cycle and the influence of different functional groups on the transition state structures researchgate.net. By modeling the reaction pathways, researchers can predict the most energetically favorable routes, leading to the rational design of more efficient catalysts and reaction conditions. This computational approach accelerates the optimization process, reducing the need for extensive empirical screening of reaction parameters.

| Computational Method | Application to DBAD and its Reactions | Insights Gained |

| Density Functional Theory (DFT) | Optimization of the molecular structure of DBAD. | Provides accurate geometric parameters, such as bond lengths and torsion angles, which correlate with reactivity. |

| Reaction Pathway Modeling | Investigation of the catalytic cycle of the Mitsunobu reaction. | Elucidation of transition state structures and energetically favorable pathways, guiding catalyst design. |

Exploration of this compound in Biomedical Research (excluding dosage/administration)

This compound is a valuable reagent in biomedical research, primarily for its role in the synthesis of biologically active molecules and complex natural products. It serves as a starting material in the synthesis of peptidomimetic compounds, which are molecules that mimic the structure and function of peptides and are of significant interest in drug discovery scientificlabs.co.uk. The use of DBAD in stereoselective cyclization and amination reactions is key to constructing these intricate molecular architectures scientificlabs.co.uk.

DBAD is also instrumental in the synthesis of various natural products with potential therapeutic applications. For example, it is used in the total synthesis of (-)-aglacin E, a natural product, through a Mitsunobu reaction to form a key cyclic ether ring nih.gov. Its application extends to the preparation of hexapeptide key fragments and the synthesis of pyrroloisoquinoline templates, which are important scaffolds in medicinal chemistry scientificlabs.co.uk. The ability of DBAD to facilitate the formation of carbon-nitrogen and carbon-oxygen bonds with high stereocontrol makes it an essential tool for researchers exploring new therapeutic agents.

Q & A

Q. What are the optimal methods for synthesizing and purifying DBAD with high yield and purity?

DBAD is typically synthesized via oxidation of di-tert-butyl hydrazodicarboxylate. A Cu-catalyzed aerobic oxidation method achieves moderate yields (38%) under mild conditions, using oxygen as the terminal oxidant . For purification, crystallization from ether at low temperatures (-78°C) is effective, though recrystallization from acetone or ether may require optimization due to challenges in solid product formation . Key parameters include reaction time (e.g., 18 hours for completion) and inert atmosphere handling to prevent premature decomposition .

Q. What safety protocols are critical when handling DBAD in laboratory settings?

- Storage : Store at 2–8°C in a cool, dry place away from heat and ignition sources .

- Personal Protective Equipment (PPE) : Use chemically resistant gloves (EN 374 compliant), flame-retardant lab coats, and eye protection. Gloves must be removed without touching the outer surface to avoid contamination .

- Incompatibilities : Avoid contact with oxidizing agents, reducing agents, acids, and bases. Hazardous decomposition products include carbon oxides under fire conditions .

Q. What is the role of DBAD in Mitsunobu reactions, and how can its efficiency be maximized?

DBAD acts as an oxidizing agent in Mitsunobu reactions, facilitating the transfer of a proton from the substrate to triphenylphosphine. To optimize efficiency:

- Use stoichiometric amounts (e.g., 1.2 equivalents relative to the substrate).

- Ensure anhydrous conditions to prevent hydrolysis.

- Monitor reaction progress via TLC or HPLC, as over-stirring may lead to side reactions. Post-reaction, filter through a glass frit and wash with ethyl acetate to remove phosphine oxide byproducts .

Advanced Research Questions

Q. What are the thermal decomposition mechanisms of DBAD, and how can associated hazards be mitigated?

DBAD undergoes exothermic decomposition above 120°C, releasing gases such as CO, CO₂, and tert-butoxy radicals. Studies using C80 microcalorimetry and STA-FTIR-MS reveal a two-stage decomposition pathway:

Initial endothermic phase (90–120°C): Molecular rearrangement.

Exothermic phase (>120°C): Radical chain reactions .

Mitigation Strategies :

Q. How does DBAD participate in photocatalytic C–N bond formation, and what mechanistic insights exist?

In FeCl₃-photocatalyzed reactions, DBAD acts as an alkyl radical acceptor. Under 365 nm LED irradiation, FeCl₃·6H₂O generates α-amino radicals from light alkanes, which couple with DBAD-derived radical anions to form C–N bonds. Key steps:

Q. How should researchers address contradictions in experimental data, such as inconsistent yields or side products?

Case Example : A study reported 38% yield for DBAD synthesis via crystallization , while catalytic methods achieved higher efficiency . Resolution Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。